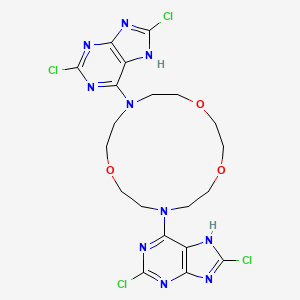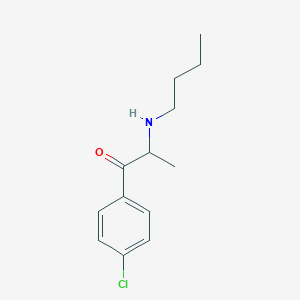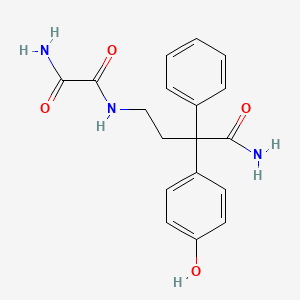
Imidafenacin metabolite M8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidafenacin metabolite M8 is a derivative of imidafenacin, a synthetic antimuscarinic agent used primarily for the treatment of overactive bladder. Imidafenacin itself is known for its high affinity for muscarinic receptors, particularly M1 and M3 subtypes, which play a crucial role in bladder function. The metabolite M8 is one of the several metabolites formed during the metabolic process of imidafenacin in the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidafenacin and its metabolites involves multiple steps, including the formation of the core structure and subsequent modifications. The primary synthetic route for imidafenacin involves the reaction of 2-methylimidazole with 2,2-diphenylbutanoyl chloride under specific conditions to form the core structure . The metabolite M8 is formed through further metabolic processes, including oxidation and conjugation reactions .
Industrial Production Methods
Industrial production of imidafenacin and its metabolites typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) for purification and analysis . The process ensures high yield and purity of the final product, which is essential for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Imidafenacin metabolite M8 undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the 2-methylimidazole moiety.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups are possible.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the original compound. For example, the oxidation of the 2-methylimidazole moiety leads to the formation of the metabolite M8 .
Aplicaciones Científicas De Investigación
Imidafenacin metabolite M8 has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of imidafenacin metabolite M8 involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for bladder contractions . This leads to a reduction in urinary frequency and urgency, providing relief for patients with overactive bladder . The primary molecular targets are the M1 and M3 receptors, which are involved in the contraction of the detrusor muscle in the bladder .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to imidafenacin metabolite M8 include other antimuscarinic agents such as:
Oxybutynin: Another antimuscarinic agent used for overactive bladder.
Tolterodine: Known for its selectivity towards bladder muscarinic receptors.
Solifenacin: A long-acting muscarinic receptor antagonist.
Uniqueness
This compound is unique due to its specific metabolic pathway and high affinity for muscarinic receptors. Unlike some other antimuscarinic agents, it has a favorable pharmacokinetic profile, leading to fewer side effects and better patient compliance .
Propiedades
Número CAS |
503598-20-7 |
|---|---|
Fórmula molecular |
C18H19N3O4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N'-[4-amino-3-(4-hydroxyphenyl)-4-oxo-3-phenylbutyl]oxamide |
InChI |
InChI=1S/C18H19N3O4/c19-15(23)16(24)21-11-10-18(17(20)25,12-4-2-1-3-5-12)13-6-8-14(22)9-7-13/h1-9,22H,10-11H2,(H2,19,23)(H2,20,25)(H,21,24) |
Clave InChI |
YLKUTKIEQDHRIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=C(C=C2)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


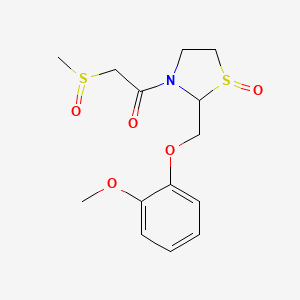
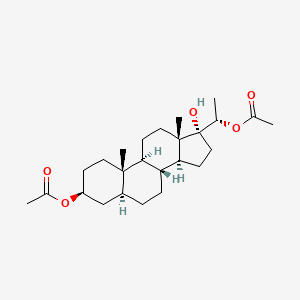
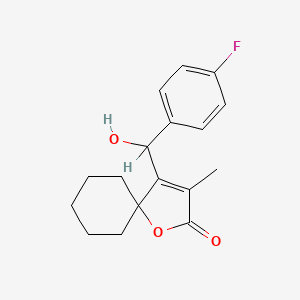
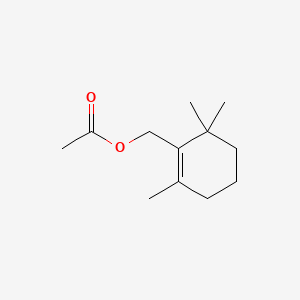
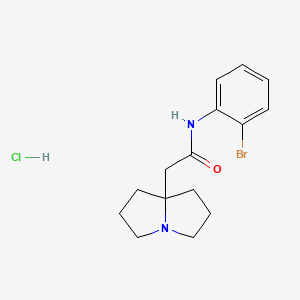
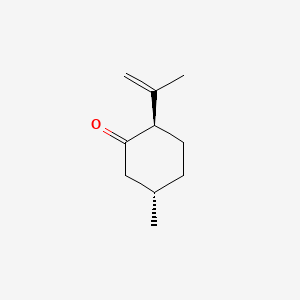

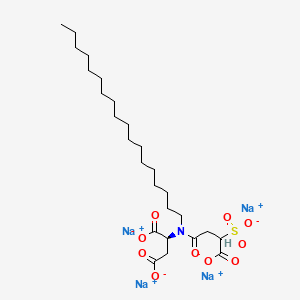
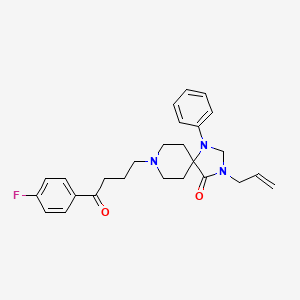
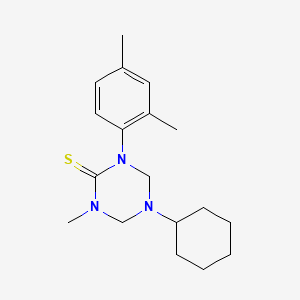
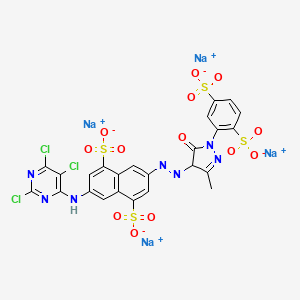
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
